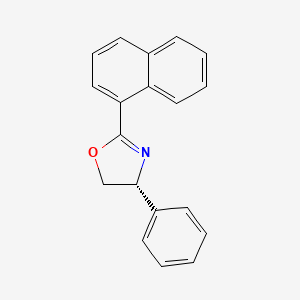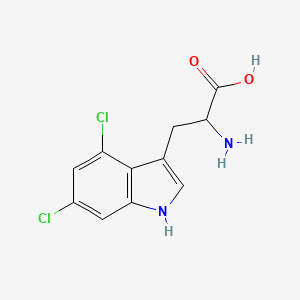
6-(Benzyloxy)-4-chloroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-4-chloroquinazoline is a heterocyclic aromatic organic compound. It is characterized by a quinazoline core structure substituted with a benzyloxy group at the 6th position and a chlorine atom at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-chloroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloroquinazoline.
Benzyloxy Substitution: The 6-position of the quinazoline ring is substituted with a benzyloxy group through a nucleophilic aromatic substitution reaction. This can be achieved using benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Benzyloxy)-4-chloroquinazoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinazoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like ethanol or water.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 4-hydroquinazoline.
Substitution: Aminoquinazoline or thioquinazoline derivatives.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-4-chloroquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-4-chloroquinazoline involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
4-Chloroquinazoline: Lacks the benzyloxy group, making it less hydrophobic and potentially less active in biological systems.
6-Methoxy-4-chloroquinazoline: Contains a methoxy group instead of a benzyloxy group, which may alter its binding affinity and biological activity.
6-(Benzyloxy)-4-fluoroquinazoline: Substitutes the chlorine atom with a fluorine atom, potentially affecting its reactivity and interaction with molecular targets.
Uniqueness: 6-(Benzyloxy)-4-chloroquinazoline is unique due to the presence of both the benzyloxy and chlorine substituents, which together enhance its hydrophobicity and potential for specific interactions with biological targets. This combination of functional groups makes it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C15H11ClN2O |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
4-chloro-6-phenylmethoxyquinazoline |
InChI |
InChI=1S/C15H11ClN2O/c16-15-13-8-12(6-7-14(13)17-10-18-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
Clave InChI |
SDRQHBGBZGSCKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CN=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![[3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)
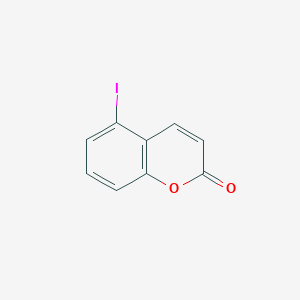

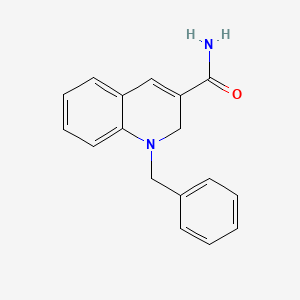

![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)

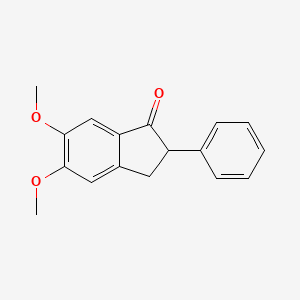


![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)
